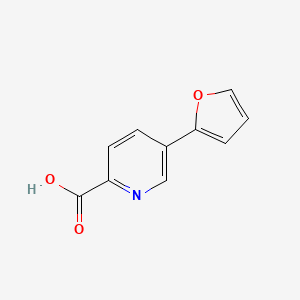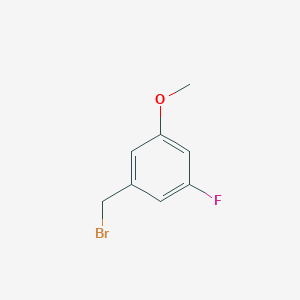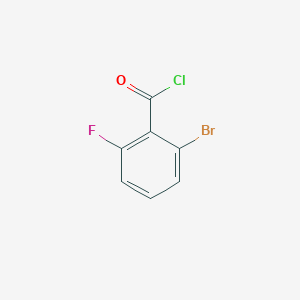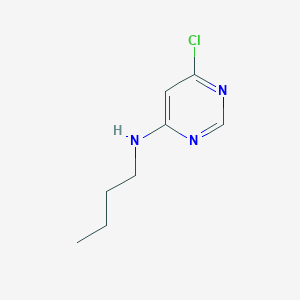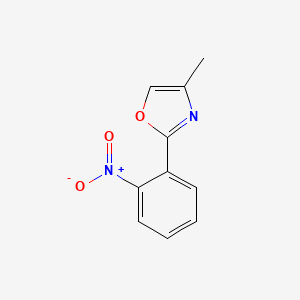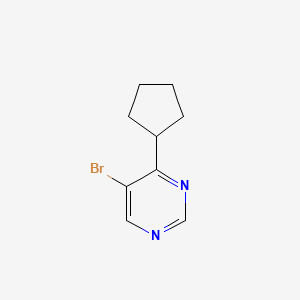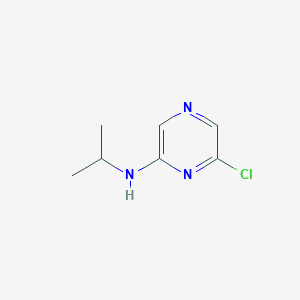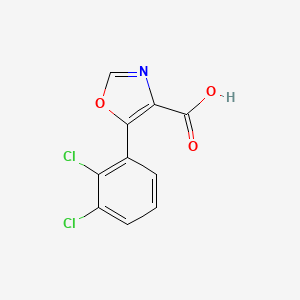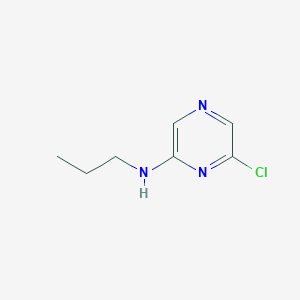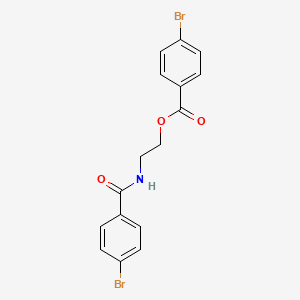
(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
描述
(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a versatile chemical compound with a unique structure that allows for various applications in scientific research. It belongs to the pyrrolidine family and is commonly used in drug synthesis, catalysis, and molecular modeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate typically involves the condensation of benzylamine with diethyl 2,5-dioxopentanoate under acidic conditions, followed by cyclization to form the pyrrolidine ring. The reaction is carried out in the presence of a suitable catalyst, such as iron(III) chloride, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications in research and industry .
化学反应分析
Types of Reactions
(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
科学研究应用
(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is widely used in scientific research due to its unique chemical structure and biological activity. Some of its applications include:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.
Catalysis: The compound is used as a catalyst in organic reactions, enhancing reaction rates and selectivity.
Molecular Modeling: Its structure makes it a valuable tool in computational chemistry for modeling molecular interactions
作用机制
The mechanism of action of (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
Some compounds similar to (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate include:
- Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
- N-benzylpyrrolidine-2,5-dicarboxylate
- Pyrrolidine-2,5-dicarboxylate derivatives .
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This unique configuration makes it particularly valuable in certain research applications where stereochemistry plays a crucial role.
属性
IUPAC Name |
diethyl (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUSEIANLSWKPY-GASCZTMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
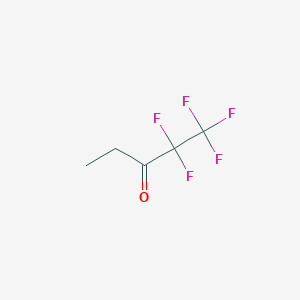
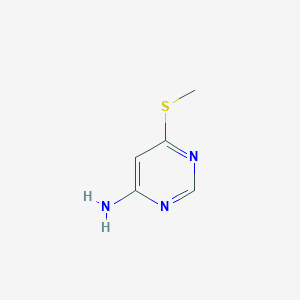
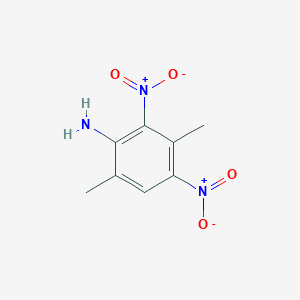
![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1346377.png)
